4-Ethynyl-2,6-dimethoxybenzaldehyde
Description
Contextualization within Aromatic Aldehydes and Ethynyl (B1212043) Compounds
Aromatic aldehydes are a class of organic compounds characterized by a formyl group (–CHO) attached to an aromatic ring. The aldehyde group is known for its reactivity, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. The benzene (B151609) ring in 4-ethynyl-2,6-dimethoxybenzaldehyde is electronically enriched by the two methoxy (B1213986) groups (–OCH₃), which are ortho- and para-directing electron-donating groups.
The ethynyl group (–C≡CH) is a terminal alkyne, a hydrocarbon containing a carbon-carbon triple bond at the end of a carbon chain. This functional group is prized in organic synthesis for its ability to undergo a variety of addition reactions and to act as a nucleophile in its deprotonated form (an acetylide). The presence of both an aldehyde and an ethynyl group on the same aromatic scaffold provides a platform for orthogonal chemical modifications, allowing for selective reactions at either site.
Significance of Functional Group Interplay in Organic Synthesis and Materials Science
The strategic placement of the aldehyde and ethynyl functionalities on the benzene ring allows for a rich and diverse reaction chemistry. This interplay is crucial for its application in both organic synthesis and materials science.
In organic synthesis , the aldehyde can be used as a handle for chain extension or the introduction of other functional groups, while the ethynyl group can participate in powerful carbon-carbon bond-forming reactions. A prime example is the Sonogashira coupling, a cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in many complex molecules, including pharmaceuticals and natural products. wikipedia.org The reaction is typically carried out under mild conditions, which contributes to its broad applicability. wikipedia.orglibretexts.org
Another significant reaction involving the ethynyl group is the azide-alkyne Huisgen cycloaddition, often referred to as a "click" reaction. wikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC), forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.orgnih.gov This transformation is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.govnih.gov
In materials science , the rigid, linear nature of the ethynyl group is exploited in the design of novel organic materials. Polymerization or oligomerization through the alkyne functionality can lead to the formation of conjugated polymers with interesting electronic and photophysical properties. The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger supramolecular assemblies.
Overview of Current Research Themes and Challenges
Current research involving this compound and similar structures focuses on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize and functionalize molecules containing both aldehyde and alkyne groups. This includes the development of new catalysts and reaction conditions for reactions like the Sonogashira coupling and click chemistry. nih.gov
Synthesis of Complex Molecules: The compound serves as a key building block in the total synthesis of natural products and the creation of novel pharmaceutical agents. Its dual functionality allows for convergent synthetic strategies, where different parts of a complex molecule are synthesized separately and then joined together.
Design of Advanced Materials: Researchers are utilizing the unique properties of this and related compounds to create materials for applications in electronics, photonics, and sensing. The ability to form conjugated systems through the alkyne group is particularly important for developing organic semiconductors and light-emitting materials.
A significant challenge in working with bifunctional molecules like this compound is achieving chemoselectivity. This means controlling the reaction conditions to ensure that only one of the functional groups reacts at a time. The development of protecting group strategies and orthogonal reaction conditions is an ongoing area of research to address this challenge.
Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2866334-75-8 | C₁₁H₁₀O₃ | 190.19 |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | C₉H₁₀O₃ | 166.17 |
| 2,6-Dimethoxy-4-hydroxybenzaldehyde | 22080-96-2 | C₉H₁₀O₄ | 182.17 |
| 5-Ethynyl-2'-deoxycytidine | Not explicitly found | C₁₁H₁₃N₃O₄ | 267.24 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-ethynyl-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-10(13-2)9(7-12)11(6-8)14-3/h1,5-7H,2-3H3 |
InChI Key |
MMBRIUUFXZHZRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)C#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Strategies for 4 Ethynyl 2,6 Dimethoxybenzaldehyde
Retrosynthetic Pathways and Building Block Selection
A retrosynthetic analysis of 4-ethynyl-2,6-dimethoxybenzaldehyde reveals several viable pathways for its construction. The most logical disconnection points are the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-carbon bond of the aldehyde group. This analysis points toward key precursors, primarily functionalized 2,6-dimethoxybenzaldehyde (B146518) or 1,3-dimethoxy-5-ethynylbenzene derivatives.
Halogenated Dimethoxybenzaldehyde Precursors (e.g., 4-Bromo-2,6-dimethoxybenzaldehyde)
A primary and highly effective strategy involves the use of a halogenated 2,6-dimethoxybenzaldehyde as a direct precursor. Among the possible halogens, 4-Bromo-2,6-dimethoxybenzaldehyde (B567764) stands out as a commercially available and synthetically versatile starting material. sigmaaldrich.combldpharm.comambeed.com The bromine atom at the 4-position is strategically placed for a subsequent cross-coupling reaction to introduce the desired ethynyl group.
The retrosynthetic logic is as follows: The ethynyl group on the target molecule can be installed via a Sonogashira coupling reaction. This reaction requires an aryl halide, making 4-Bromo-2,6-dimethoxybenzaldehyde an ideal substrate. The reactivity of aryl halides in palladium-catalyzed reactions typically follows the order I > Br > Cl, making the bromo-derivative a good balance between reactivity and stability. wikipedia.org
Strategic Functionalization of 2,6-Dimethoxybenzaldehyde Derivatives
An alternative retrosynthetic approach begins with a more basic 2,6-dimethoxybenzene scaffold. This strategy involves first introducing the ethynyl group and then installing the aldehyde functionality, or vice-versa. For instance, 1,3-dimethoxybenzene (B93181) can be halogenated at the 4-position, followed by ethynylation, and finally formylation at the 1-position. However, controlling regioselectivity during the formylation of an unsymmetrical 1,3-dialkoxy-5-halobenzene can be challenging.
A more controlled route involves the functionalization of commercially available 3,5-dimethoxyaniline. Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction could introduce a halide at the 4-position. Subsequent Sonogashira coupling and formylation would lead to the target compound. The strategic selection of protecting groups and the sequence of functional group interconversions are critical to the success of such pathways.
Installation of the Ethynyl Moiety via Cross-Coupling Reactions
The introduction of the terminal alkyne is a pivotal step in the synthesis. The Sonogashira cross-coupling reaction is the most prominent and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp²-hybridized carbon atoms of an aryl halide. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Sonogashira Coupling Protocols
The Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the context of synthesizing this compound, the reaction would involve coupling 4-bromo-2,6-dimethoxybenzaldehyde with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a protecting group for the terminal alkyne, which can be removed in-situ or in a subsequent step.
The general catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst. wikipedia.orghes-so.ch
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. While classic conditions work well, significant research has focused on developing more robust and milder protocols.
Key Optimization Parameters:
Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is standard. researchgate.net The ligand on the palladium center is crucial; phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are common.
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct and often serves as the solvent. wikipedia.org
Solvent: While the amine base can be the solvent, other solvents like toluene, THF, or DMF are also used. researchgate.net Recent developments have explored greener solvents, including water. pitt.edu
Temperature: Reactions are often run at room temperature or with gentle heating. organic-chemistry.orgresearchgate.net
Atmosphere: To prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling), the reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen). ntu.edu.tw
Recent advancements include the development of copper-free Sonogashira reactions to circumvent the issue of alkyne dimerization. wikipedia.orgpitt.edu These systems often require specialized ligands or different reaction conditions to facilitate the catalytic cycle without the copper co-catalyst.
Table 1: Exemplary Sonogashira Reaction Conditions for Aryl Bromides This table presents a generalized summary of conditions reported for Sonogashira couplings involving aryl bromides, adaptable for the synthesis of this compound.
| Parameter | Condition | Purpose/Comment | Reference |
|---|---|---|---|
| Aryl Halide | 4-Bromo-2,6-dimethoxybenzaldehyde | Starting material | sigmaaldrich.com |
| Alkyne | Trimethylsilylacetylene (TMSA) | Ethynyl source with protecting group | rsc.org |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Primary catalyst for C-C bond formation | researchgate.net |
| Cu Co-catalyst | CuI (1-10 mol%) | Facilitates acetylide formation | hes-so.ch |
| Base | Triethylamine (Et₃N) | Neutralizes HBr byproduct; can be solvent | wikipedia.orgorganic-chemistry.org |
| Solvent | Toluene or THF | Provides reaction medium | researchgate.net |
| Temperature | Room Temperature to 80°C | Controls reaction rate | organic-chemistry.orgresearchgate.net |
| Atmosphere | Argon or Nitrogen | Prevents Glaser homocoupling | ntu.edu.tw |
Formylation and Aromatic Ring Functionalization Methods
An alternative synthetic route involves the formylation of a pre-ethynylated aromatic ring. This approach is particularly useful if the starting material is a 1,3-dialkoxybenzene derivative. Ortho-lithiation followed by quenching with an electrophilic formylating agent is a powerful method for introducing an aldehyde group with high regioselectivity. semanticscholar.org
For example, starting with 1,3-dimethoxybenzene, one could perform a Sonogashira coupling to produce 1-ethynyl-3,5-dimethoxybenzene. The subsequent formylation step is critical. The two methoxy (B1213986) groups direct metallation to the C2 position (ortho to both). semanticscholar.org Treatment with an organolithium reagent like n-butyllithium (n-BuLi) would generate an aryllithium intermediate. Quenching this intermediate with a formylating agent such as N,N-dimethylformamide (DMF) would yield the desired this compound. semanticscholar.org
This methodology offers a high degree of control, as the formylation is directed specifically to the position between the two alkoxy substituents, avoiding the formation of other isomers that might occur with other formylation methods like the Vilsmeier-Haack or Duff reaction on such an activated ring system. semanticscholar.org
Alternative Approaches for Ethynyl Group Introduction from Aldehyde Precursors (e.g., via Isoxazolones)
The transformation of an aldehyde to a terminal alkyne is a fundamental one-carbon homologation in organic synthesis. While classical methods like the Corey-Fuchs and Seyferth-Gilbert-Bestmann reactions are well-established, the development of milder and more efficient protocols remains an active area of research. One such innovative approach involves the use of isoxazolone intermediates.
The synthesis of alkynes from isoxazolones under diazotization conditions presents a compelling alternative to traditional methods. rsc.org This transformation, though known for several decades, has been significantly improved through the application of continuous flow technology. rsc.org The general strategy involves the reaction of an aldehyde with an appropriate isoxazolone precursor, followed by diazotization and subsequent fragmentation to yield the desired terminal alkyne.
The underlying chemical principle involves the formation of a diazonium species from the isoxazolone, which then undergoes a ring-opening and elimination cascade to generate the alkyne, nitrogen gas, and other byproducts. A key advantage of this methodology is the avoidance of strong bases and cryogenic temperatures often required in other alkyne syntheses.
A significant advancement in this area is the development of a continuous flow process for the generation of alkynes from isoxazolones. rsc.org This approach addresses several limitations of batch processing, including issues with scalability, exothermic reactions, and the production of toxic nitroxide gases. rsc.org The flow system allows for precise control over reaction parameters, leading to improved yields, shorter reaction times, and enhanced safety. The productivity of such a system can reach approximately 2 grams per hour, making it a viable method for the larger-scale synthesis of alkynes. rsc.org
Table 1: Comparison of Alkyne Synthesis Methods
| Method | Precursor | Reagents | Key Features |
| Isoxazolone-based | Aldehyde | Isoxazolone, NaNO₂, Acid | Mild conditions, avoids strong bases, amenable to flow chemistry. rsc.org |
| Corey-Fuchs | Aldehyde | CBr₄, PPh₃, n-BuLi | Well-established, versatile, requires strong base. |
| Seyferth-Gilbert-Bestmann | Aldehyde | Dimethyl (diazomethyl)phosphonate | Generally good yields, can be performed in one pot. |
Total Synthesis Strategies for Complex Molecular Targets Utilizing the Compound as a Synthon
The strategic placement of an aldehyde and an ethynyl group on a substituted benzene (B151609) ring makes this compound a powerful building block for the synthesis of complex natural products and their analogs. The aldehyde functionality allows for a wide range of subsequent transformations, including oxidation, reduction, and condensation reactions, while the terminal alkyne is a versatile handle for coupling reactions, such as the Sonogashira, Glaser, and click reactions, as well as for the formation of various heterocyclic systems.
A prominent example of a complex molecular target where a similar ethynyl benzaldehyde (B42025) synthon is employed is in the synthesis of colchicine (B1669291) and its analogs. nih.gov Colchicine is a well-known natural product with potent antimitotic activity, making it a lead compound in cancer research. nih.govnih.gov The core structure of colchicine features a trimethoxy-substituted aromatic ring, which is analogous to the dimethoxy-substituted ring of the title compound.
In the synthesis of colchicine analogs, a substituted benzaldehyde bearing an ethynyl group can serve as a key precursor to one of the aromatic rings. For instance, a synthetic strategy could involve the Sonogashira coupling of an appropriately functionalized ethynyl benzaldehyde with a suitable coupling partner to construct the biaryl linkage present in the colchicine scaffold. The aldehyde group can then be further elaborated to complete the synthesis of the target molecule.
The versatility of the ethynyl benzaldehyde synthon allows for the creation of a library of colchicine analogs with modifications on the aromatic ring, which is crucial for structure-activity relationship (SAR) studies. nih.gov By varying the substituents on the benzaldehyde precursor, chemists can systematically probe the effects of different functional groups on the biological activity of the final compounds.
Table 2: Key Reactions in the Application of Ethynyl Benzaldehyde Synthons
| Reaction Type | Functionality Utilized | Purpose in Total Synthesis | Example Application |
| Sonogashira Coupling | Ethynyl group | Formation of carbon-carbon bonds, biaryl synthesis. | Construction of the core scaffold of colchicine analogs. nih.gov |
| Click Chemistry (e.g., CuAAC) | Ethynyl group | Formation of triazole rings, linking molecular fragments. | Synthesis of complex heterocyclic systems. |
| Aldol (B89426) Condensation | Aldehyde group | Formation of carbon-carbon bonds, chain elongation. | Elaboration of side chains in natural product synthesis. |
| Wittig Reaction | Aldehyde group | Formation of alkenes. | Introduction of double bonds in complex molecules. |
The use of this compound as a synthon is not limited to colchicine analogs. Its unique structural features make it a valuable precursor for a wide range of other complex molecular targets, including other bioactive natural products and novel materials with interesting photophysical properties. The ability to selectively manipulate the aldehyde and ethynyl groups provides a powerful platform for the convergent and efficient synthesis of these intricate molecules.
Chemical Reactivity and Advanced Derivatization of 4 Ethynyl 2,6 Dimethoxybenzaldehyde
Reactivity of the Terminal Alkyne Moiety
The terminal ethynyl (B1212043) group is a cornerstone of modern synthetic chemistry, offering a gateway to numerous coupling and cyclization reactions. Its reactivity is characterized by the acidity of the terminal proton and the high electron density of the carbon-carbon triple bond.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of click chemistry, a class of reactions known for their reliability, high yield, and biocompatibility. wikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in 4-ethynyl-2,6-dimethoxybenzaldehyde, with an organic azide (B81097) in the presence of a copper(I) catalyst. wikipedia.org The process is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer, a stable and valuable heterocyclic motif in medicinal chemistry and materials science. nih.govrsc.org
The reaction is typically performed under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. nih.gov The mechanism, while complex, involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.govrsc.org Various copper(I) sources can be used, including CuBr or CuI, or generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. wikipedia.org The use of specialized ligands can accelerate the reaction, even at very low catalyst loadings. The terminal alkyne of this compound is an ideal substrate for this transformation, enabling its conjugation to a vast library of azide-containing molecules.
Table 1: Representative CuAAC Reactions with this compound
| Alkyne Reactant | Azide Reactant | Catalyst System (Typical) | Product |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-(Benzyl)-4-(2-formyl-3,5-dimethoxyphenyl)-1H-1,2,3-triazole |
| This compound | Azido-PEG | CuBr | 4-(2-Formyl-3,5-dimethoxyphenyl)-1-(PEG)-1H-1,2,3-triazole |
| This compound | Ethyl 2-azidoacetate | [Cu₂(μ-Br)₂(L)]₂ | Ethyl 2-(4-(2-formyl-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)acetate |
The alkyne functionality, particularly when positioned ortho to an aldehyde as in this compound, is a prime substrate for transition metal-catalyzed cycloisomerization reactions. These reactions are powerful tools for rapidly building molecular complexity and accessing novel polycyclic frameworks from simple linear precursors. beilstein-journals.org Catalysts based on metals such as platinum, gold, rhodium, and copper are known to promote these intramolecular rearrangements. rsc.org
For instance, research on related o-alkynyl benzaldehyde (B42025) scaffolds has demonstrated that a sequential, dual-catalyst system using copper(I) and platinum(II) can lead to novel polycyclic cyclopropanes. beilstein-journals.org In this process, a copper(I) catalyst first mediates a cycloisomerization to form an isochromene intermediate, which is then subjected to a platinum(II)-catalyzed enyne cycloisomerization. beilstein-journals.org Applying this methodology to this compound could provide access to unique and complex molecular architectures, highlighting the power of sequential cycloisomerizations in chemical diversity. beilstein-journals.org
Beyond metal-catalyzed reactions, the carbon-carbon triple bond of the ethynyl group can participate in classic addition reactions.
Electrophilic Additions: The alkyne can undergo electrophilic addition with reagents like hydrogen halides (H-X) or halogens (X₂). These reactions typically follow Markovnikov's rule, where the electrophile adds to the terminal carbon, though anti-Markovnikov addition can be achieved under radical conditions.
Nucleophilic Additions: While less common for unactivated alkynes, nucleophilic addition can occur, particularly in the context of organometallic intermediates or when the alkyne is activated by an adjacent electron-withdrawing group.
These fundamental reactions further expand the synthetic utility of this compound, allowing for the introduction of a variety of functional groups at the ethynyl position.
Reactivity of the Benzaldehyde Functionality
The aldehyde group is one of the most versatile functional groups in organic synthesis, serving as an electrophilic site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Knoevenagel condensation is a cornerstone reaction of the aldehyde group in this compound. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate, or Meldrum's acid) in the presence of a weak base, such as piperidine (B6355638) or pyridine. beilstein-journals.orgnih.gov The reaction results in the formation of a new carbon-carbon double bond, yielding a substituted alkene. This transformation is highly efficient for creating electron-deficient olefins. nih.gov
A related reaction is the Claisen-Schmidt condensation, a type of aldol (B89426) reaction, where the benzaldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. researchgate.net These condensation reactions are pivotal for extending the carbon framework of the molecule and introducing new functionalities.
Table 2: Representative Condensation Reactions of this compound
| Aldehyde Reactant | Active Methylene/Ketone Reactant | Base/Catalyst (Typical) | Product Type |
| This compound | Malononitrile | Piperidine/Acetic Acid | 2-((4-ethynyl-2,6-dimethoxyphenyl)methylene)malononitrile |
| This compound | Diethyl malonate | TiCl₄/Pyridine | Diethyl 2-((4-ethynyl-2,6-dimethoxyphenyl)methylene)malonate |
| This compound | Acetophenone | NaOH | 1-(4-Ethynyl-2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
The aldehyde functionality readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The resulting imine C=N double bond is itself a versatile functional group. It can be hydrolyzed back to the aldehyde and amine or, more significantly, be reduced to a stable secondary amine using reducing agents like sodium borohydride. This two-step process, known as reductive amination, is a fundamental method for forming C-N bonds. The reaction of aldehydes with hydrazine (B178648) derivatives to form hydrazones is a related and equally important transformation. researchgate.net
Olefination Reactions (e.g., Corey-Fuchs, Wittig)
The aldehyde group of this compound serves as a versatile handle for olefination reactions, enabling the synthesis of various alkene derivatives. The Wittig and Corey-Fuchs reactions are prominent examples of such transformations.
The Wittig reaction transforms the aldehyde into an alkene through a reaction with a phosphorus ylide. stackexchange.com The stereochemical outcome of this reaction is largely dependent on the stability of the ylide used. stackexchange.com For aromatic aldehydes like the subject compound, stabilized ylides typically yield trans (E)-alkenes, while non-stabilized or semi-stabilized ylides often result in cis (Z)-alkenes. stackexchange.comacs.org The presence of ortho-methoxy groups can influence the stereoselectivity of the reaction. acs.orgacs.org Studies on substituted benzaldehydes have shown that ortho substituents can have a significant impact on the E/Z ratio of the resulting stilbene (B7821643) products. acs.orgresearchgate.net
The Corey-Fuchs reaction offers a two-step protocol to convert aldehydes into terminal alkynes, effectively achieving a one-carbon homologation. wikipedia.orgchem-station.com In the initial step, the aldehyde reacts with a phosphine-dibromomethylene ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to produce a 1,1-dibromoolefin. wikipedia.orgalfa-chemistry.com This intermediate can be isolated before proceeding to the next step. Subsequent treatment with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, induces a Fritsch–Buttenberg–Wiechell rearrangement to furnish the terminal alkyne. wikipedia.orgchem-station.com This method is valuable for introducing an additional alkyne functionality into the molecule, which can then be used in further synthetic transformations. alfa-chemistry.com
| Reaction | Description | Key Reagents | Product |
|---|---|---|---|
| Wittig Reaction | Converts the aldehyde group to an alkene. Stereoselectivity is dependent on the ylide's stability. | Phosphorus Ylide (e.g., Benzylidenetriphenylphosphorane) | Substituted Styrene Derivative |
| Corey-Fuchs Reaction | A two-step conversion of the aldehyde to a terminal alkyne. | 1. PPh₃, CBr₄ 2. n-BuLi | 1-Ethynyl-4-(1,1-dibromoethenyl)-2,6-dimethoxybenzene (intermediate), then 1,4-Diethynyl-2,6-dimethoxybenzene (final) |
Selective Transformations of the Dimethoxybenzene Core
The dimethoxybenzene portion of the molecule provides a platform for further functionalization through reactions targeting the methoxy (B1213986) groups or the aromatic ring itself.
The cleavage of the aryl methyl ether bonds to form hydroxyl groups is a common transformation. Achieving regioselectivity in the demethylation of the two equivalent methoxy groups in this compound is inherently non-trivial. However, reagents like boron tribromide (BBr₃) are potent for cleaving such ethers. By carefully controlling stoichiometry and reaction conditions (e.g., using one equivalent of BBr₃ at low temperatures), it is possible to favor the removal of a single methyl group, yielding a hydroxymethoxybenzaldehyde derivative. The resulting hydroxyl group can then be used for further derivatization.
The electron-rich nature of the dimethoxybenzene ring makes it susceptible to oxidation to form quinone structures. Oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are frequently employed for converting 1,4-dimethoxybenzene (B90301) derivatives into their corresponding benzoquinones. researchgate.nettandfonline.com The electronic properties of the substituents on the aromatic ring can significantly influence the outcome of CAN-mediated oxidations. researchgate.nettandfonline.com For this compound, oxidation would be expected to yield a 2-ethynyl-6-methoxy-1,4-benzoquinone derivative, introducing a reactive Michael acceptor system into the molecular framework. Electrochemical methods in flow systems also present a modern and green alternative for the oxidation of similar phenolic compounds to quinones. nih.gov
| Transformation | Description | Typical Reagent | Potential Product |
|---|---|---|---|
| Regioselective Monodemethylation | Selective cleavage of one of the two methoxy groups to a hydroxyl group. | Boron Tribromide (BBr₃) (controlled stoichiometry) | 4-Ethynyl-2-hydroxy-6-methoxybenzaldehyde |
| Oxidation to Quinone | Oxidation of the dimethoxybenzene ring to a benzoquinone structure. | Ceric Ammonium Nitrate (CAN) | 2-Ethynyl-6-methoxy-p-benzoquinone |
Multi-Component Reactions and Cascade Processes Incorporating the Compound
The bifunctional nature of this compound, possessing both an aldehyde and a terminal alkyne, makes it an ideal candidate for complex reaction sequences like multi-component reactions (MCRs) and cascade processes. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operation.
The aldehyde functionality can participate in a variety of MCRs. For instance, in a Passerini three-component reaction , it could react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide. An even more complex transformation is the Ugi four-component reaction , where the aldehyde, an amine, an isocyanide, and a carboxylic acid would combine to yield a bis-amide.
Simultaneously, the terminal alkyne can engage in transition-metal-catalyzed processes. Cascade reactions that involve both functionalities are particularly powerful. For example, a rhodium(III)-catalyzed cascade C-H annulation has been used to synthesize complex heterocyclic systems from benzaldehydes, anilines, and alkynes. nih.gov Similarly, other cascade reactions involving o-ethynylbenzaldehydes and amino acid derivatives have been shown to produce diverse heterocyclic scaffolds like indeno[2,1-c]pyran-3-ones. acs.orgdoaj.org The dual reactivity of this compound allows it to be a versatile building block in the synthesis of complex polycyclic and heterocyclic molecules through such efficient and atom-economical processes.
Applications in Advanced Functional Materials and Supramolecular Chemistry
Engineering of Complex Molecular Scaffolds and Organic Frameworks
The ability of 4-Ethynyl-2,6-dimethoxybenzaldehyde to undergo a variety of chemical reactions makes it a valuable tool for the construction of intricate molecular architectures.
The ethynyl (B1212043) group of this compound is a key functional handle for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. While specific examples employing this exact molecule are not prevalent in the literature, the general strategy of using ethynyl-substituted aromatic aldehydes in cyclization reactions is well-established. For instance, intramolecular and intermolecular annulation reactions starting from ethynyl precursors can lead to the formation of larger aromatic cores. The aldehyde functionality can be transformed into other reactive groups or used to introduce further complexity into the final PAH structure. The methoxy (B1213986) groups, by influencing the electron density of the aromatic ring, can affect the regioselectivity of these cyclization reactions and tune the electronic properties of the resulting PAHs.
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of macrocycles and molecular cages. The aldehyde and ethynyl groups can undergo sequential or one-pot reactions to form cyclic structures. For example, the aldehyde could be used in a condensation reaction to form a larger intermediate, which is then cyclized via the ethynyl groups. Alternatively, the ethynyl group can be employed in metal-catalyzed cyclooligomerization reactions. The rigid benzaldehyde (B42025) core and the linear ethynyl unit can impart specific geometries to the resulting macrocycles, influencing their cavity size and shape, which is crucial for applications in host-guest chemistry and molecular recognition.
Functional Materials Development
The electronic and structural features of this compound suggest its potential utility in the creation of materials with specific optical and electronic functions.
In the field of solar energy conversion, organic dyes play a crucial role as photosensitizers in dye-sensitized solar cells (DSSCs). The performance of these dyes is heavily dependent on their molecular structure, which influences their light-harvesting efficiency, electron injection into the semiconductor, and regeneration by the electrolyte. The ethynyl group in this compound can act as a π-spacer, extending the conjugation length of a potential dye molecule and shifting its absorption spectrum to longer wavelengths, which is beneficial for capturing more of the solar spectrum. The aldehyde group can serve as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2), or it can be modified to introduce stronger anchoring moieties like carboxylic or phosphonic acids. The electron-donating methoxy groups can enhance the electron-donating ability of the molecule, which is a desirable characteristic for efficient charge transfer in DSSCs.
While no specific DSSC performance data for dyes derived directly from this compound is currently available, the structural motifs are promising. The table below illustrates the typical components of a D-π-A (Donor-π-bridge-Acceptor) dye and how this molecule could be incorporated.
| Dye Component | Potential Role of this compound Moiety |
| Donor (D) | The dimethoxybenzene ring can act as a weak to moderate electron donor. |
| π-Bridge (π) | The ethynyl group can serve as a rigid and electronically conductive π-bridge. |
| Acceptor (A) | The aldehyde group can be chemically converted into a suitable acceptor and anchoring group. |
The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design of organic materials with specific charge transport and luminescent properties. The extended π-systems that can be synthesized from this compound are relevant for these applications. The ability to form well-ordered molecular assemblies is crucial for efficient charge transport in OFETs. The rigid and planar structures that can be derived from this precursor could facilitate favorable π-π stacking. For OLEDs, the introduction of the dimethoxybenzaldehyde moiety into larger conjugated systems could be used to tune the emission color and quantum efficiency. The electron-donating methoxy groups can influence the HOMO and LUMO energy levels of the material, which is a key parameter in designing efficient charge-injecting and light-emitting layers.
Supramolecular Assembly and Molecular Recognition
The directional and specific non-covalent interactions that molecules can form are the basis of supramolecular chemistry. The functional groups present in this compound offer several possibilities for directing supramolecular assembly and participating in molecular recognition events. The aldehyde group can act as a hydrogen bond acceptor, while the C-H bond of the ethynyl group can act as a weak hydrogen bond donor. These interactions, along with π-π stacking of the aromatic rings, can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Furthermore, the aldehyde group can be used to form dynamic covalent bonds, such as in the formation of imines, which can lead to the creation of self-healing materials and stimuli-responsive supramolecular systems. The defined geometry of the molecule can also be exploited in the design of host molecules for the selective recognition of specific guest species.
Design and Synthesis of Ligands for Metal Complexes (e.g., Terpyridine Derivatives)
A significant application of this compound lies in the synthesis of bespoke ligands for metal complexes, particularly terpyridine derivatives. The aldehyde group serves as a key reactant in the Kröhnke synthesis, a well-established method for the preparation of substituted terpyridines. In this reaction, the benzaldehyde derivative is condensed with two equivalents of a 2-acetylpyridine (B122185) derivative in the presence of a base and an ammonia (B1221849) source.
While direct studies on this compound for this synthesis are not extensively documented in publicly available research, the synthesis of a structurally analogous compound, 4'-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2':6',2"-terpyridine, has been reported. This synthesis proceeds by reacting 3,5-dimethoxy-4-propargyloxybenzaldehyde with 2-acetylpyridine. The resulting terpyridine ligand, featuring an alkyne moiety, is of significant interest for creating functional materials. These materials include electrochromic devices, biological probes, and metal-containing polymers. The ethynyl group in such ligands can be further utilized for "click" chemistry reactions, allowing for the attachment of the terpyridine scaffold to other molecules or surfaces.
The terpyridine ligands derived from these benzaldehydes can coordinate with a variety of transition metals, such as iron, cobalt, and zinc, to form stable complexes with interesting photophysical and redox properties. The electronic nature of the substituents on the benzaldehyde ring can fine-tune the properties of the resulting metal complexes, making them suitable for applications in catalysis and materials science.
Formation of Hydrogen-Bonded Architectures
The molecular structure of this compound contains both hydrogen bond donors (the slightly acidic ethynyl proton) and acceptors (the oxygen atoms of the aldehyde and methoxy groups). This combination allows for the potential formation of intricate hydrogen-bonded supramolecular architectures.
The terminal alkyne C-H bond can participate in unconventional C-H···O hydrogen bonds, a type of weak interaction that has been shown to play a crucial role in the crystal engineering of ethynyl-containing molecules. Research on related ethynyl-nitrobenzene derivatives has demonstrated the formation of diverse and complex crystal structures governed by the interplay of these weak hydrogen bonds. Similarly, the oxygen atoms of the carbonyl and methoxy groups in this compound can act as effective hydrogen bond acceptors for suitable donor molecules. While specific studies detailing the hydrogen-bonding patterns of this compound are not prominent, the principles of supramolecular chemistry suggest its capability to form predictable and stable hydrogen-bonded networks, which is a key aspect in the design of crystalline materials and molecular recognition systems.
Self-Sorting Systems and Dynamic Covalent Chemistry
The aldehyde functionality of this compound makes it a candidate for applications in dynamic covalent chemistry (DCC). DCC involves the formation of reversible covalent bonds, allowing for the creation of dynamic systems that can adapt their constitution in response to external stimuli. The reversible formation of imines from aldehydes and amines is a cornerstone of DCC.
Although direct research on this compound in self-sorting systems is not widely reported, its potential can be inferred. Self-sorting is the spontaneous organization of different components in a mixture into distinct, well-defined supramolecular or covalent structures. The orthogonal reactivity of the aldehyde and ethynyl groups could, in principle, be exploited in multicomponent self-sorting systems. For instance, the aldehyde could participate in dynamic imine exchange while the ethynyl group could be involved in metal coordination or other specific interactions, leading to complex and functional self-assembled systems.
Solid-Phase Organic Synthesis (SPOS) Linker Applications
Benzaldehyde derivatives with dimethoxy substitution patterns are well-established as key components of linkers in solid-phase organic synthesis (SPOS). These linkers, often referred to as "backbone amide linkers" (BAL), are used to attach the initial building block to a solid support. The acid-labile nature of the bond formed with the linker allows for the cleavage of the final product from the resin under mild acidic conditions after the synthesis is complete.
The core structure of 4-formyl-3,5-dimethoxyphenol is a crucial intermediate for the preparation of these BAL linkers. While this compound itself is not directly reported as a linker, its structural similarity to these established linkers suggests its potential in this area. The presence of the ethynyl group could offer an additional handle for on-resin modifications or for the attachment of other functionalities, expanding the utility of the linker. The synthesis of polymer-bound versions of 4-benzyloxy-2,6-dimethoxybenzaldehyde further highlights the utility of this class of compounds in SPOS.
Catalysis and Organocatalysis via Compound Derivatives
The derivatives of this compound, particularly the terpyridine ligands discussed earlier, have significant potential in the field of catalysis. Metal complexes of substituted terpyridines are known to be active catalysts for a variety of organic transformations. These include cross-coupling reactions and oxidation reactions. The electronic and steric properties of the terpyridine ligand, which are influenced by the substituents on the 4'-phenyl ring, can be modulated to optimize the catalytic activity and selectivity of the metal center.
While specific examples of organocatalysts derived directly from this compound are not prevalent in the literature, the aldehyde functionality itself can be a precursor to various organocatalytic scaffolds. For instance, it could be used to synthesize N-heterocyclic carbene (NHC) precursors or other chiral amines and amides that can act as organocatalysts. The field of organocatalysis is continually expanding, and the unique combination of functional groups in this compound makes it an intriguing starting material for the development of new catalytic systems.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Elucidation of Three-Dimensional Structures
The crystal packing of 4-Ethynyl-2,6-dimethoxybenzaldehyde would be governed by a variety of non-covalent interactions. Based on studies of analogous compounds, several key interactions would be anticipated:
C-H···O Hydrogen Bonds: The aldehyde proton and the protons of the methoxy (B1213986) groups could act as weak hydrogen bond donors to the oxygen atoms of the aldehyde and methoxy groups of neighboring molecules. Studies on related compounds, such as 4-methoxybenzaldehyde, have shown the presence of such C-H···O interactions stabilizing the crystal lattice.
π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the electronic nature of the substituted ring.
C-H···π Interactions: The acetylenic C-H group is a potential donor for C-H···π interactions with the aromatic ring of a neighboring molecule. Research on ethynyl-substituted nitrobenzenes has highlighted the significant role of such interactions in directing crystal packing.
A hypothetical table of intermolecular interactions for this compound, based on known interactions in similar structures, is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O | Aldehydic C-H | Aldehyde O | 2.2 - 2.8 |
| C-H···O | Methoxy C-H | Methoxy O | 2.3 - 2.9 |
| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.3 - 3.8 |
| C-H···π | Ethynyl (B1212043) C-H | Benzene Ring | 2.5 - 3.0 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of 1H and 13C NMR experiments would be fundamental.
¹H NMR: The ¹H NMR spectrum would provide key information. The aldehyde proton would appear as a singlet at a characteristic downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The ethynyl proton would also be a singlet, typically in the region of δ 3-4 ppm. The methoxy groups would give a sharp singlet at around δ 3.8-4.0 ppm, integrating to six protons.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aldehydic carbon would be highly deshielded (δ > 185 ppm). The aromatic carbons would have chemical shifts determined by the electronic effects of the substituents. The two carbons of the ethynyl group would appear at characteristic chemical shifts (typically δ 75-95 ppm). The methoxy carbons would resonate around δ 55-60 ppm.
A table of predicted NMR chemical shifts for this compound is provided below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.8 | - |
| Aldehyde C | - | 191 |
| Aromatic H | 6.8 | - |
| Aromatic C (substituted) | - | 162, 140, 115 |
| Aromatic C (unsubstituted) | - | 110 |
| Ethynyl H | 3.2 | - |
| Ethynyl C | - | 83, 80 |
| Methoxy H | 3.9 | - |
| Methoxy C | - | 56 |
The rotation of the aldehyde and methoxy groups relative to the benzene ring could be investigated using dynamic NMR techniques. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. By studying the changes in the NMR spectra as a function of temperature, the energy barriers for these rotational processes could be determined.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring
For this compound, the following characteristic vibrational bands would be expected:
Aldehyde Group: A strong C=O stretching vibration in the IR spectrum around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde would be observed as two weak bands around 2720 and 2820 cm⁻¹.
Ethynyl Group: A sharp, weak to medium intensity C≡C stretching vibration around 2100-2140 cm⁻¹ in both IR and Raman spectra. A strong C-H stretching vibration of the terminal alkyne would appear around 3300 cm⁻¹.
Methoxy Groups: C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-O stretching vibrations around 1050-1250 cm⁻¹.
Aromatic Ring: C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations that are characteristic of the substitution pattern.
Vibrational spectroscopy is also a powerful tool for monitoring chemical reactions. For instance, during the synthesis of this compound, the disappearance of the vibrational bands of the starting materials and the appearance of the characteristic bands of the product could be tracked in real-time.
A table summarizing the expected key vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1680 - 1700 |
| Aldehyde | C-H Stretch | 2720, 2820 |
| Ethynyl | C≡C Stretch | 2100 - 2140 |
| Ethynyl | C-H Stretch | ~3300 |
| Methoxy | C-H Stretch | 2850 - 2960 |
| Methoxy | C-O Stretch | 1050 - 1250 |
| Aromatic | C=C Stretch | 1450 - 1600 |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Determination
The electronic absorption and emission properties of this compound are dictated by the interplay of its constituent functional groups: the benzaldehyde (B42025) core, the electron-donating methoxy groups, and the π-conjugated ethynyl substituent. While specific experimental data for this exact compound is not extensively available in the public domain, a detailed understanding of its photophysical behavior can be inferred from the analysis of structurally related compounds.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to arise from π-π* and n-π* electronic transitions within the aromatic system. The benzaldehyde moiety itself exhibits characteristic absorption bands. The introduction of two methoxy groups at the 2 and 6 positions, acting as auxochromes, is anticipated to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through their electron-donating resonance effect. Furthermore, the ethynyl group at the 4-position will further extend the π-conjugation, likely leading to an additional red shift. For comparison, studies on other substituted benzaldehydes have shown distinct absorption bands. unm.edu For instance, oligomeric phenylene ethynylenes, which share the ethyne (B1235809) linkage, exhibit strong absorbance around 350 nm. unm.educhemicalbook.com
Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many aromatic aldehydes are weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state. However, the presence of electron-donating groups can sometimes enhance fluorescence quantum yields. The extended π-system in this compound might facilitate radiative decay, leading to observable fluorescence. The emission wavelength would be expected at a longer wavelength than the absorption maximum (Stokes shift). The photophysical properties of related aromatic compounds, such as ethynylanisole, have been investigated, providing a basis for these expectations. sigmaaldrich.comelectrochemsci.org
To illustrate the expected photophysical properties, the following table presents data for analogous compounds.
| Compound/System | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Solvent/Conditions |
| Oligomeric Phenylene Ethynylenes | ~350 | - | Water |
| Substituted Benzaldehydes | Varies with substitution | Varies with substitution | Ethanol |
| 4-Ethynylanisole | Not specified | Not specified | - |
Table 1: Comparative Photophysical Data of Related Compounds. Data is illustrative and based on findings for structurally similar systems. unm.eduunm.educhemicalbook.com
Mass Spectrometry Techniques (e.g., HRMS, ESI-TOF) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₁H₁₀O₃), techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
For this compound, key fragmentation pathways are expected to include:
Loss of a methyl group (•CH₃, 15 u) from one of the methoxy substituents to yield a stable ion.
Loss of the formyl group (•CHO, 29 u) .
Cleavage of the ethynyl group .
Sequential loss of neutral molecules such as carbon monoxide (CO, 28 u) or formaldehyde (B43269) (CH₂O, 30 u) from fragment ions.
The mass spectrum of the closely related compound, 2,6-dimethoxybenzaldehyde (B146518), shows characteristic fragments that support these predicted pathways.
| m/z | Proposed Fragment Ion |
| 166 | [M]⁺ (Molecular ion of 2,6-dimethoxybenzaldehyde) |
| 151 | [M - CH₃]⁺ |
| 137 | [M - CHO]⁺ |
| 123 | [M - CH₃ - CO]⁺ |
| 109 | [M - CHO - CO]⁺ or [M - CH₃ - CH₂O]⁺ |
| 95 | Further fragmentation |
| 77 | Phenyl cation fragment |
Table 2: Predicted Major Fragmentation Ions for this compound based on 2,6-Dimethoxybenzaldehyde Mass Spectrum Data. This table is illustrative and based on established fragmentation patterns of similar molecules.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior Analysis
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, providing information on oxidation and reduction potentials. The electrochemical behavior of this compound will be influenced by the electron-donating methoxy groups and the electron-withdrawing/π-donating character of the ethynyl and aldehyde groups.
The two methoxy groups are expected to lower the oxidation potential of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted benzaldehyde. The ethynyl group can also participate in redox processes. The aldehyde group is generally reducible at negative potentials.
A typical cyclic voltammogram of this compound would likely exhibit one or more oxidation peaks corresponding to the removal of electrons from the π-system and potentially a reduction peak associated with the aldehyde functionality. The reversibility of these redox processes can provide insights into the stability of the resulting radical ions. Studies on the electrochemical behavior of substituted thiosemicarbazones derived from aromatic aldehydes have shown that the nature of the substituents significantly affects the redox potentials. The electrochemical properties of aromatic ethers have also been investigated, indicating that oxidation often occurs on the aromatic ring.
| Compound/System | Onset Oxidation Potential (E_ox, V) | Onset Reduction Potential (E_red, V) | Conditions |
| Phenylthiosemicarbazone derivatives | Varies with substitution | Varies with substitution | Various solvents and electrolytes |
| 4-(3,4-dimethoxybenzyl)-6,7-dimethoxyisochroman-3-one | Not specified | Not specified | Anodic oxidation |
| Laudanosine (aromatic ether) | Not specified | Not specified | Anodic cyclisation |
Table 3: Comparative Electrochemical Data of Related Compound Classes. This table provides a qualitative comparison based on available literature for similar molecular structures.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecules. For 4-Ethynyl-2,6-dimethoxybenzaldehyde, these calculations offer a granular view of its fundamental chemical characteristics.
Optimization of Molecular Geometries and Conformational Analysis
The first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For substituted benzaldehydes, the orientation of the aldehyde group and the methoxy (B1213986) groups relative to the benzene (B151609) ring are key conformational features.
Computational studies on ortho-substituted benzaldehydes have shown that the 'cis' conformation of the aldehyde carbonyl group relative to the ortho-substituent is often preferred. In the case of this compound, this would mean the aldehyde group's oxygen atom is oriented towards one of the methoxy groups. The rotational barriers and the preferred dihedral angles of the methoxy and ethynyl (B1212043) groups are also determined through these calculations, often employing methods like potential energy surface scans. tandfonline.com
Table 1: Predicted Conformational Data for a Substituted Benzaldehyde (B42025) Analog
| Parameter | Predicted Value | Method |
| Aldehyde Dihedral Angle | ~0° (planar) | DFT/B3LYP |
| Methoxy Group Dihedral Angle | 0° or 180° | DFT/B3LYP |
| Rotational Barrier (Aldehyde) | 5-10 kcal/mol | DFT/B3LYP |
Note: This data is representative of computational studies on similar substituted benzaldehydes and serves as an estimation for this compound.
Calculation of Electronic Structure (HOMO-LUMO Gaps, Orbital Energies)
The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine these orbital energies. frontiersin.org For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene ring and the substituents, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The presence of the electron-donating methoxy groups and the electron-withdrawing ethynyl group significantly influences the energies of these orbitals. Studies on similar donor-acceptor systems show that such substitutions can effectively tune the HOMO-LUMO gap. nih.gov
Table 2: Predicted Electronic Properties for a Substituted Benzaldehyde Analog
| Property | Predicted Value (eV) | Method |
| HOMO Energy | -6.5 to -5.5 | B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.0 to -1.0 | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 4.0 to 5.0 | B3LYP/6-311+G(d,p) |
Note: These values are estimations based on DFT calculations performed on analogous aromatic aldehydes. frontiersin.orgrsc.org
Prediction of Spectroscopic Properties (e.g., NMR shifts, UV-Vis spectra)
TD-DFT is the method of choice for predicting electronic absorption spectra (UV-Vis), while DFT is used to calculate nuclear magnetic resonance (NMR) chemical shifts.
The UV-Vis spectrum of benzaldehyde derivatives typically shows π → π* and n → π* transitions. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the extended conjugation from the ethynyl group is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzaldehyde.
DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov These calculations provide valuable information for structural elucidation by correlating the calculated shifts with experimental data. The chemical shifts of the protons and carbons in this compound will be influenced by the electronic environment created by the methoxy and ethynyl substituents.
Table 3: Predicted Spectroscopic Data for a Substituted Benzaldehyde Analog
| Spectroscopic Property | Predicted Value | Method |
| λmax (UV-Vis) | 280-320 nm (π → π*) | TD-DFT/B3LYP |
| ¹H NMR (Aldehyde Proton) | 9.8-10.2 ppm | GIAO-DFT |
| ¹³C NMR (Carbonyl Carbon) | 190-195 ppm | GIAO-DFT |
Note: These predictions are based on computational studies of similarly substituted benzaldehydes. researchgate.netrsc.org
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions at the ethynyl moiety, DFT can be used to map out the potential energy surface.
For instance, in a reaction with a nucleophile, computational methods can determine the activation energy barrier by locating the transition state structure. nih.govcanterbury.ac.uk This provides insights into the reaction kinetics and the factors that control selectivity. Studies on the reactions of substituted benzaldehydes have shown how different substituents can influence the energy of the transition state and thus the reaction rate. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of this compound in different solvent environments and its interactions with other molecules. jst.go.jpnih.gov
These simulations can reveal how the molecule behaves in solution, including the dynamics of its rotatable bonds and its non-covalent interactions, such as hydrogen bonding or π-π stacking with other molecules. This information is particularly valuable for understanding its behavior in biological systems or as part of larger molecular assemblies. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Applications
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. acs.orgnih.gov For a series of related compounds, including derivatives of this compound, QSPR models can be developed to predict properties such as solubility, boiling point, or even biological activity based on calculated molecular descriptors.
These descriptors, which can be electronic, steric, or topological in nature, are calculated from the optimized molecular structure. By establishing a mathematical relationship between these descriptors and a known property, the property can be predicted for new, unsynthesized compounds. This approach can accelerate the discovery of new materials and molecules with desired functional applications. unicamp.br
Table 4: Common Descriptors Used in QSPR Models for Aldehydes
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular volume, surface area, ovality |
| Topological | Wiener index, Randić index, Balaban J index |
Source: kashanu.ac.ir
Force Field Development and Molecular Mechanics Simulations
There is currently a lack of specific studies detailing the development of bespoke force fields or the application of molecular mechanics simulations for this compound. Such investigations would be crucial for accurately modeling the conformational landscape, dynamic behavior, and interaction energies of this molecule. The development of a tailored force field would involve the parameterization of bond lengths, angles, dihedral angles, and non-bonded interactions to reproduce experimental data or high-level quantum mechanical calculations. Molecular mechanics simulations employing such a force field could then provide insights into the molecule's flexibility, preferred conformations, and potential for interaction with other molecules.
Analysis of Non-Covalent Interactions and Supramolecular Assemblies
Similarly, a detailed analysis of the non-covalent interactions involving this compound and its role in forming supramolecular assemblies has not been extensively reported. The presence of a terminal alkyne, a benzaldehyde moiety, and two methoxy groups suggests the potential for a variety of non-covalent interactions, including hydrogen bonding (with the aldehyde oxygen as an acceptor), π-π stacking (involving the benzene ring), and C-H···π interactions. Investigations into these interactions would be valuable for understanding the crystal packing of the solid-state form of the compound and for the rational design of larger supramolecular structures. Without experimental or computational data, a comprehensive discussion of these aspects remains speculative.
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-Ethynyl-2,6-dimethoxybenzaldehyde, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable practices. Key areas of investigation will include:
Catalytic C-H Activation: Direct ethynylation of the 2,6-dimethoxybenzaldehyde (B146518) core through C-H activation would represent a highly atom-economical approach, minimizing the generation of waste.
Renewable Feedstocks: Investigating the synthesis of the benzaldehyde (B42025) core from lignin (B12514952) or other renewable biomass sources could significantly improve the green credentials of its production.
Solvent-Free and Aqueous Conditions: The use of water as a solvent or performing reactions under solvent-free conditions, such as mechanochemistry, would drastically reduce the environmental impact of the synthesis.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound, allowing for precise control over reaction parameters and minimizing energy consumption.
| Green Synthesis Approach | Potential Advantages | Key Research Challenges |
| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst development, regioselectivity control |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Efficient lignin depolymerization, selective functionalization |
| Solvent-Free/Aqueous Conditions | Minimized VOC emissions, improved safety | Reagent solubility, reaction kinetics |
| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, catalyst stability |
Integration into Advanced Smart Materials and Responsive Systems
The unique combination of functional groups in this compound makes it an excellent candidate for incorporation into "smart" materials that can respond to external stimuli. The ethynyl (B1212043) group is particularly valuable for its ability to undergo polymerization and click chemistry reactions.
Self-Healing Polymers: Incorporation of this molecule into a polymer matrix could enable self-healing properties. The ethynyl groups can be designed to form new covalent bonds upon damage, repairing the material.
Stimuli-Responsive Gels: The aldehyde and methoxy (B1213986) groups can participate in hydrogen bonding and other non-covalent interactions, allowing for the formation of gels that respond to changes in pH, temperature, or the presence of specific analytes.
Organic Electronics: The conjugated system of the aromatic ring and the ethynyl group suggests potential applications in organic electronics, such as in the development of sensors or organic light-emitting diodes (OLEDs).
| Smart Material Application | Key Functional Group(s) | Stimulus | Potential Response |
| Self-Healing Polymers | Ethynyl | Mechanical Damage | Covalent bond formation (healing) |
| Responsive Hydrogels | Aldehyde, Methoxy | pH, Temperature | Sol-gel transition, swelling/deswelling |
| Organic Sensors | Ethynyl, Aromatic System | Analyte Binding | Change in fluorescence or conductivity |
Exploration of Bio-Inspired Applications
Nature often provides the inspiration for the design of novel functional molecules. The benzaldehyde moiety is a common feature in many natural products with interesting biological activities.
Antimicrobial Agents: The aldehyde group is known to react with biological nucleophiles, suggesting that this compound and its derivatives could be explored as potential antimicrobial agents.
Enzyme Inhibitors: The specific substitution pattern on the aromatic ring could be tailored to fit into the active site of target enzymes, leading to the development of novel inhibitors for therapeutic applications.
Bioconjugation: The ethynyl group is a perfect handle for "click" chemistry, allowing for the straightforward attachment of this molecule to biomolecules such as proteins or DNA for imaging or diagnostic purposes.
Advancements in Catalytic Efficiency and Selectivity
The synthesis of this compound and its subsequent transformations will greatly benefit from advancements in catalysis.
Sonogashira Coupling: While a standard method for forming the C-C bond of the ethynyl group, research into more efficient and milder palladium and copper catalysts will be crucial. This includes the development of catalysts that can operate at low loadings and in greener solvents.
Regioselective Functionalization: For the synthesis of more complex derivatives, developing catalytic methods to selectively functionalize the aromatic ring or the ethynyl group will be essential.
Asymmetric Catalysis: For applications where chirality is important, the development of catalytic methods for the enantioselective transformation of the aldehyde or other functional groups will be a key research direction.
Synergy of Experimental and Computational Approaches for Predictive Design
The integration of computational chemistry with experimental work can accelerate the discovery and optimization of new materials and molecules based on the this compound scaffold.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, reactivity, and spectral characteristics of designed derivatives, guiding synthetic efforts towards the most promising candidates.
Molecular Docking: In the context of bio-inspired applications, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors.
Machine Learning: As more data on this class of compounds becomes available, machine learning algorithms could be trained to predict the properties and activities of new, unsynthesized derivatives, enabling a more rapid and efficient design-build-test-learn cycle.
Q & A
Q. What are the recommended synthetic routes for 4-Ethynyl-2,6-dimethoxybenzaldehyde?
A common method involves condensation reactions using substituted benzaldehydes. For example, refluxing substituted benzaldehyde derivatives with ethynylating agents (e.g., ethynylmagnesium bromide) in anhydrous ethanol or tetrahydrofuran (THF) under inert conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is advised to isolate the product . Alternative routes may utilize Sonogashira coupling between halogenated dimethoxybenzaldehyde precursors and terminal alkynes, employing palladium catalysts and copper iodide .
Table 1: Synthetic Method Comparison
Q. What analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify aldehyde protons (δ ~9.8–10.2 ppm) and ethynyl protons (δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Resolve molecular geometry, including dihedral angles between aromatic rings (e.g., 78.31° observed in analogous dialdehydes) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.0655 for C₁₁H₁₀O₃) .
Table 2: Key Spectral Signatures
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.1 (CHO), δ 3.8 (OCH₃), δ 3.2 (C≡CH) | |
| X-ray | Dihedral angle: 78.31° |
Q. How can purity and stability be assessed during storage?
- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Monitor aldehyde degradation via peak area reduction .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen (decomposition >200°C indicates robustness for high-temperature applications) .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?
- Solvent Effects : Test in multiple solvents (DMSO, CDCl₃) to assess hydrogen bonding or tautomerization. For example, DMSO may stabilize enol tautomers, altering proton shifts .
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of methoxy groups) .
Q. What experimental designs can elucidate reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated ethynyl groups to identify rate-determining steps .
- In Situ FTIR Monitoring : Track aldehyde C=O stretch (1700–1750 cm⁻¹) disappearance during reactions to infer intermediate formation .
Q. How to address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm potency trends .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (Fukui indices) with observed reactivity or bioactivity .
Table 3: Example SAR Data
| Derivative | IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|
| 4-Ethynyl-2,6-dimethoxy | 12.3 | 1.8 | |
| 4-Hydroxy analog | >100 | 0.9 |
Methodological Notes
- Synthesis : Prioritize inert conditions (N₂/Ar) to prevent aldehyde oxidation .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for accuracy .
- Contradiction Mitigation : Replicate experiments with freshly purified reagents to exclude solvent/impurity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
